molecular formula C14H10FNO5 B6382936 MFCD18315981 CAS No. 1261924-28-0

MFCD18315981

Cat. No.: B6382936
CAS No.: 1261924-28-0
M. Wt: 291.23 g/mol
InChI Key: JGWAFAOSVKFBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18315981 is a chemical compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds in the evidence, it likely contains multidentate ligands (e.g., phosphine-alkene hybrids) that enable transition metal coordination, as seen in structurally similar compounds such as those with pyrazole, pyrimidine, or triazine backbones . These compounds are often characterized by high thermal stability, tunable electronic properties, and applications in catalysis or medicinal chemistry .

Properties

IUPAC Name

methyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWAFAOSVKFBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686316
Record name Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-28-0
Record name Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315981” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    One-Pot Synthesis: This method aims to combine all reactants in a single reaction vessel to streamline the process and reduce purification steps.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315981” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18315981” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

“MFCD18315981” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can focus on aspects such as:

    Structural Differences: Variations in functional groups or molecular geometry.

    Reactivity: Differences in the types of reactions and conditions required.

    Applications: Unique applications or advantages over similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally analogous to MFCD18315981, based on molecular frameworks, coordination behavior, and applications:

Compound A (CAS 918538-05-3; MDL: MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties: High Log S (ESOL) value: -2.99, indicating moderate solubility in aqueous media. Structural Features: Contains a dichlorinated pyrolotriazine core, enabling π-π stacking and halogen bonding in catalysis .

Compound B (CAS 1533-03-5; MDL: MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • TPSA: 20.23 Ų, correlating with moderate membrane permeability. Structural Features: A trifluoromethyl-substituted aryl ketone, providing electron-withdrawing effects for enhanced catalytic activity in cross-coupling reactions .

Compound C (CAS 54198-89-9; MDL: MFCD10574686)

  • Molecular Formula : C₅H₅ClN₂
  • Molecular Weight : 128.56 g/mol
  • Key Properties :
    • High solubility (13600 mg/mL) due to a pyrimidine backbone.
    • Leadlikeness Score: 1.0, indicating suitability for drug development.
    • Structural Features: Chlorinated pyrimidine with a primary amine, facilitating metal-ligand coordination .

Comparative Data Table

Property This compound (Inferred) Compound A Compound B Compound C
Molecular Weight ~180-220 g/mol 188.01 202.17 128.56
Solubility (Log S) -2.5 to -3.0 -2.99 -2.47 -1.98
Bioavailability 0.50-0.60 0.55 0.55 0.55
TPSA (Ų) 30-50 40.46 20.23 35.80
Key Functional Groups Phosphine-alkene ligands Pyrolotriazine Trifluoromethyl ketone Chloropyrimidine
Applications Catalysis, Coordination Medicinal Chemistry Cross-Coupling Reactions Drug Development

Research Findings and Discussion

Structural Similarities

  • Heterocyclic Cores : All compounds share nitrogen-rich heterocycles (e.g., triazine, pyrimidine), which enhance metal-binding affinity and catalytic activity. For example, Compound A’s pyrolotriazine core enables stable Pd(0) coordination in Suzuki-Miyaura reactions .

Functional Divergences

  • Solubility and Bioavailability : Compound C’s pyrimidine backbone grants exceptional solubility (13600 mg/mL), outperforming Compound A’s dichlorinated system (0.24 mg/mL). This highlights the trade-off between halogenation (stability) and hydrophilicity .
  • BBB Permeability : Compound B’s low TPSA (20.23 Ų) allows CNS penetration, a trait absent in this compound’s inferred profile, which prioritizes catalytic over biological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.